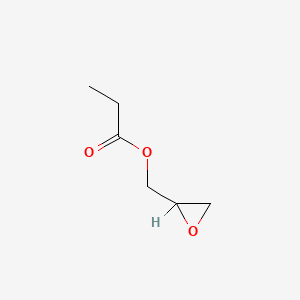

2,3-Epoxypropyl propionate

描述

Epoxypropyl derivatives are widely used in polymer chemistry, coatings, and adhesives due to their reactive epoxide group, which enables cross-linking and enhances material durability .

属性

CAS 编号 |

37111-25-4 |

|---|---|

分子式 |

C6H10O3 |

分子量 |

130.14 g/mol |

IUPAC 名称 |

oxiran-2-ylmethyl propanoate |

InChI |

InChI=1S/C6H10O3/c1-2-6(7)9-4-5-3-8-5/h5H,2-4H2,1H3 |

InChI 键 |

QNAJAJLBHMMOJB-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)OCC1CO1 |

产品来源 |

United States |

化学反应分析

Key Observations from Available Data

-

Tris-(2,3-epoxypropyl)-isocyanurate synthesis involves reacting cyanuric acid with epichlorohydrin, followed by dehydrochlorination to form the epoxypropyl derivative .

-

2,3-Epoxypropyl phenylhydrazones are synthesized by reacting phenylhydrazones of carbazolecarbaldehydes with epichlorohydrin under alkaline conditions .

-

Epoxypropyl group quantification in polymers like poly(GMA-co-EDMA) is achieved via acid hydrolysis and GC analysis, with typical yields of ~6.0 mmol/g monolith .

Chemical Reactivity of Epoxypropyl Groups

While not specific to the propionate ester, epoxypropyl groups generally exhibit:

-

Nucleophilic ring-opening reactions with amines, thiols, or alcohols (e.g., reactions with DMPT, PTMP, or TMPTA in adhesive formulations ).

-

Crosslinking potential in resin systems, as seen in aerospace-grade adhesives using encapsulated catalysts .

-

Susceptibility to hydrolysis under acidic or basic conditions, forming diols or other derivatives .

Data Gaps and Recommendations

The absence of 2,3-epoxypropyl propionate in the provided sources suggests:

-

The compound may be a niche or hypothetical derivative not widely reported in patents or peer-reviewed literature.

-

Alternative nomenclature (e.g., glycidyl propionate) might be used in other databases.

For authoritative data, consult:

-

Reaxys or SciFinder for reaction pathways.

-

ACS Publications or RSC Journals for experimental studies.

相似化合物的比较

Reactivity with Nucleophiles

Epoxypropyl compounds react with nucleophiles (e.g., amines, thiols) to form cross-linked networks. For example:

- 2,3-Epoxypropyl methacrylate binds covalently to cysteine and proline residues in peptides, causing ~60% peptide depletion .

- N-(2,3-epoxypropyl)phthalimide exhibits high reactivity due to the electron-withdrawing phthalimide group, enabling its use in drug synthesis .

Toxicity and Regulatory Status

- Environmental Regulations : this compound is restricted under Uganda’s waste management laws, reflecting concerns about persistence or bioaccumulation .

- Carcinogenicity: While 2,3-epoxypropyl methacrylate is flagged for carcinogenicity, N,N-bis(2,3-epoxypropyl)aniline lacks PBT/vPvB classification .

Key Research Findings

Reactivity Studies: Phenyl glycidyl ether (PGE) and its analogs (e.g., 2,3-epoxypropyl sulfide) deplete peptides by ~60%, far exceeding non-aromatic epoxides (15% depletion for 1,2-epoxy-4-phenylbutane) .

Material Performance : Epoxypropyl-aniline derivatives improve heat resistance in liquid resin compositions for electronic components .

常见问题

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2,3-Epoxypropyl propionate with high yield and purity?

- Methodological Answer : The synthesis typically involves the epoxidation of allyl propionate using peroxides (e.g., hydrogen peroxide or m-chloroperbenzoic acid) under controlled acidic or basic conditions. Catalysts such as titanium(IV) isopropoxide can enhance reaction efficiency. Purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to isolate the epoxy ester. Reaction monitoring with thin-layer chromatography (TLC) and characterization via NMR (e.g., δ 3.5–4.5 ppm for epoxy protons) ensures purity .

Q. How should researchers safely handle and store this compound to minimize health risks?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, and safety goggles) and work in a fume hood to avoid inhalation or skin contact. Store in a cool, dry place (<25°C) away from oxidizing agents and acids. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. First-aid measures include flushing eyes with water for 15 minutes (if exposed) and seeking medical attention for persistent irritation .

Q. What spectroscopic techniques are most reliable for identifying this compound in complex mixtures?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can detect epoxy C-O-C stretching at ~1250 cm⁻¹ and ester carbonyl at ~1730 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation: epoxy protons appear as multiplets (δ 3.5–4.5 ppm), while ester methyl groups resonate near δ 1.2–1.4 ppm. Gas chromatography-mass spectrometry (GC-MS) with electron ionization provides molecular weight confirmation via fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : The epoxy ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic factors. For example, amines (e.g., aniline) react via SN2 mechanisms, forming β-hydroxypropyl derivatives. Acid-catalyzed ring-opening (e.g., with HCl) proceeds through protonation of the oxygen, leading to carbocation intermediates. Kinetic studies using in-situ FTIR or HPLC can track reaction progress and optimize conditions for specific applications .

Q. How can computational modeling predict the environmental degradation pathways of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis kinetics, predicting activation energies for acid- or base-catalyzed degradation. Molecular dynamics simulations assess interactions with environmental matrices (e.g., soil or water). These models align with experimental data from high-performance liquid chromatography (HPLC) or LC-MS to validate degradation products like propionic acid and glycerol derivatives .

Q. What strategies mitigate batch-to-batch variability in polymerization studies involving this compound?

- Methodological Answer : Standardize monomer purity (>98% by GC) and initiator concentrations (e.g., 1–3 wt% benzoyl peroxide). Use differential scanning calorimetry (DSC) to monitor curing exotherms and optimize temperature profiles. Statistical design of experiments (DoE) with variables like curing time and catalyst loading can identify critical parameters. Cross-validation via gel permeation chromatography (GPC) ensures consistent molecular weight distributions .

Data Analysis and Reporting

Q. How should researchers statistically analyze discrepancies in epoxy conversion rates across experimental replicates?

- Methodological Answer : Apply ANOVA or t-tests to assess significance of variability. Outlier detection (e.g., Grubbs’ test) identifies non-systematic errors. Use control experiments (e.g., fixed catalyst concentration) to isolate variables. Reporting should include error bars in kinetic plots and detailed protocols for reaction quenching and sampling to enhance reproducibility .

Q. What are best practices for presenting structural and reactivity data of this compound in publications?

- Methodological Answer : Include high-resolution NMR/FTIR spectra in supplementary materials. Tabulate kinetic data (e.g., rate constants, activation energies) with standard deviations. Use Schematics (e.g., reaction mechanisms) drawn with CheDraw or similar software. Adhere to IUPAC nomenclature and SI units consistently. For computational studies, provide input parameters (e.g., basis sets, convergence criteria) and validation against experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。